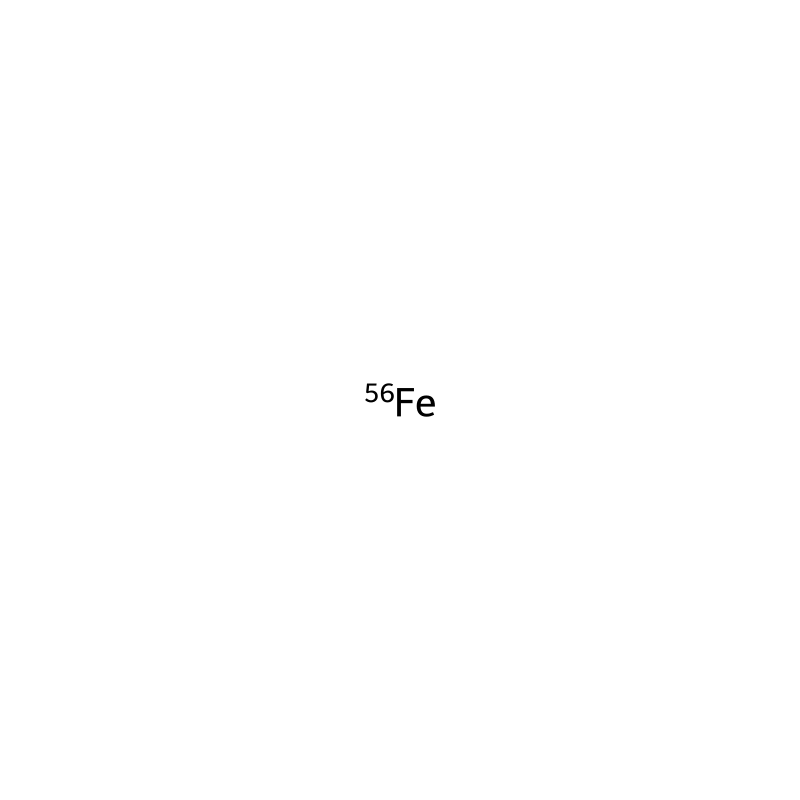Iron-56

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Iron-56, denoted as , is the most abundant and stable isotope of iron, comprising approximately 91.754% of all naturally occurring iron. It has 26 protons and 30 neutrons, resulting in a nuclear mass of about 55.9349375 atomic mass units. This isotope has the lowest mass per nucleon among all isotopes, with a binding energy of approximately 8.8 MeV per nucleon, making it one of the most tightly bound nuclei known. Its high nuclear binding energy signifies that further nuclear reactions become energetically unfavorable, positioning it as a common endpoint in stellar nucleosynthesis processes during the fusion of lighter elements such as magnesium and silicon in massive stars .
Iron-56 can be synthesized through natural processes such as stellar nucleosynthesis during the fusion of lighter elements in stars. Additionally, it can be produced artificially through nuclear fission or fusion reactions in laboratory settings or nuclear reactors. For example, when nickel-56 undergoes beta decay, it transforms into iron-56, showcasing a method of its production in nuclear environments .
The applications of iron-56 are extensive across various fields:
- Metallurgy: It is a primary component in steel production, significantly enhancing strength and durability.
- Biological Sciences: Iron-56 is integral to hemoglobin in blood cells, facilitating oxygen transport.
- Nuclear Physics: Its stability makes it a reference point for studying other isotopes and understanding nuclear reactions.
- Medical
Research into the interactions of iron-56 focuses on its role within biological systems and its behavior under different environmental conditions. Studies have shown that iron-56's redox properties allow it to participate in electron transfer processes vital for cellular metabolism. Moreover, its interactions with other elements and compounds can influence its bioavailability and toxicity levels within organisms .
Iron-56 shares similarities with several other isotopes of iron and transition metals. Below is a comparison highlighting its uniqueness:
| Compound | Protons | Neutrons | Stability | Binding Energy (MeV) | Natural Abundance (%) |
|---|---|---|---|---|---|
| Iron-54 | 26 | 28 | Stable | ~8.7 | 5.845 |
| Iron-57 | 26 | 31 | Stable | ~8.6 | 2.119 |
| Nickel-62 | 28 | 34 | Stable | ~8.794 | Rare |
| Cobalt-59 | 27 | 32 | Stable | ~8.7 | ~100 |
Uniqueness of Iron-56:
- Abundance: Iron-56 is the most abundant isotope of iron.
- Binding Energy: It has the lowest mass per nucleon among all isotopes.
- Role in Stellar Nucleosynthesis: It serves as an endpoint for fusion processes in stars, unlike other isotopes which may not be as prevalent.








